molecular formula C18H12Cl2N2OS B186968 1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)- CAS No. 174503-70-9

1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)-

Cat. No. B186968
CAS RN: 174503-70-9
M. Wt: 375.3 g/mol
InChI Key: OSDDXEWTQZXREV-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)- is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)- has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to have anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential use as an antitubercular agent.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)- is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also inhibits the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)- has low toxicity and does not cause significant biochemical or physiological effects in animals. However, further studies are needed to determine its long-term effects on human health.

Advantages and Limitations for Lab Experiments

One advantage of using 1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)- in lab experiments is its broad-spectrum activity against cancer cells, fungi, and bacteria. However, its low solubility in water and organic solvents can limit its use in some experiments.

Future Directions

There are several future directions for research on 1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)-. One direction is to investigate its potential use as an antitubercular agent. Another direction is to study its mechanism of action in more detail to develop more effective anticancer, antifungal, and antibacterial agents. Additionally, further studies are needed to determine its long-term effects on human health.
In conclusion, 1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)- is a compound that has potential applications in various fields. Its broad-spectrum activity against cancer cells, fungi, and bacteria makes it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and long-term effects on human health.

Synthesis Methods

The synthesis of 1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)- involves the condensation of 2-amino-5-chlorobenzonitrile with 4-chloro-1-naphthol in the presence of a base, followed by the reaction of the resulting intermediate with methylthioacetic acid. The final product is obtained after purification using column chromatography.

properties

IUPAC Name

6-chloro-5-(4-chloronaphthalen-1-yl)oxy-2-methylsulfanyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2OS/c1-24-18-21-14-8-13(20)17(9-15(14)22-18)23-16-7-6-12(19)10-4-2-3-5-11(10)16/h2-9H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDDXEWTQZXREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=CC=C(C4=CC=CC=C43)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169843
Record name 1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)-

CAS RN

174503-70-9
Record name 1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174503709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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